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Compound of Interest

Compound Name:

2-IODO-5-

(TRIFLUOROMETHYL)BENZYL

ALCOHOL

Cat. No.: B1344794 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral

characteristics of 2-Iodo-5-(trifluoromethyl)benzyl alcohol, a key intermediate in

pharmaceutical and materials science research. While specific experimental data for this

compound is not publicly available, this document extrapolates likely spectral features based

on established principles of spectroscopy and data from analogous compounds. This guide is

intended for researchers, scientists, and drug development professionals.

Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Iodo-5-(trifluoromethyl)benzyl alcohol. These

predictions are based on the analysis of structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.9 - 8.1 d 1H Ar-H (H6)

~ 7.6 - 7.8 dd 1H Ar-H (H4)

~ 7.2 - 7.4 d 1H Ar-H (H3)

~ 4.7 s 2H -CH₂OH

Variable br s 1H -CH₂OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~ 142 C-I

~ 139 C-CH₂OH

~ 135 Ar-CH

~ 130 (q, J ≈ 33 Hz) C-CF₃

~ 128 Ar-CH

~ 125 (q, J ≈ 4 Hz) Ar-CH

~ 123 (q, J ≈ 272 Hz) -CF₃

~ 95 C-I

~ 65 -CH₂OH

Solvent: CDCl₃. The quartet (q) multiplicity for carbons attached to or near the -CF₃ group is

due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Description

~ 3300 - 3400 O-H Alcohol, broad

~ 3050 - 3100 C-H Aromatic, stretch

~ 2850 - 2950 C-H Aliphatic, stretch

~ 1600, 1470 C=C Aromatic ring, stretch

~ 1320 C-F Trifluoromethyl, stretch

~ 1050 - 1150 C-O Alcohol, stretch

~ 700 - 800 C-I Iodo group, stretch

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation

m/z Fragment Ion

302 [M]⁺ (Molecular Ion)

284 [M - H₂O]⁺

175 [M - I]⁺

157 [M - I - H₂O]⁺

145 [C₇H₄F₃]⁺

Ionization Mode: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

higher) equipped with a broadband probe.
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Sample Preparation: Approximately 5-10 mg of 2-Iodo-5-(trifluoromethyl)benzyl alcohol is
dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16-32.

Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

Number of Scans: 1024-4096.

Spectral Width: -10 to 220 ppm.

Relaxation Delay: 2 seconds.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software (e.g.,

MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H

and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS)

for sample introduction and separation (e.g., Agilent 7890B GC coupled to a 5977A MSD).

GC Conditions:

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Inlet Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: 40-500 amu.

Source Temperature: 230 °C.

Data Processing: The acquired mass spectra are analyzed to identify the molecular ion peak

and characteristic fragment ions. The fragmentation pattern is compared with known
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fragmentation behaviors of similar compounds.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Iodo-5-(trifluoromethyl)benzyl alcohol.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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